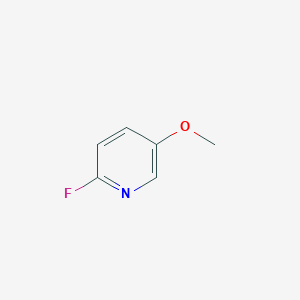

2-Fluoro-5-methoxypyridine

Descripción general

Descripción

2-Fluoro-5-methoxypyridine is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-Fluoro-5-methoxypyridine is a versatile compound in synthetic chemistry, offering pathways to various fluorinated and methoxylated pyridines through selective reactions. It serves as a precursor in the synthesis of fluoropyridines via fluorodenitration reactions, where tetrabutylammonium fluoride (TBAF) mediates the conversion under mild conditions. This process is applicable to nitro-substituted pyridines, demonstrating the compound's role in introducing fluorine and methoxy groups into pyridine rings efficiently (Kuduk, Dipardo, & Bock, 2005).

Environmental Applications

In environmental science, this compound derivatives have been explored for the electrochemical treatment of wastewater containing anticancer drugs. A study highlighted the use of a novel tubular porous electrode electrocatalytic reactor for degrading 5-Fluoro-2-Methoxypyrimidine in anticancer drug wastewater. The process showed significant removal of contaminants with low energy consumption, demonstrating the compound's potential in environmental remediation applications (Zhang et al., 2016).

Material Science and Fluorescent Chemosensors

This compound derivatives have been investigated for their photophysical properties and potential applications in material science and as fluorescent chemosensors. For example, the synthesis and photophysical evaluation of derivatives as highly emissive fluorophores in both solution and solid states have been reported. Such studies underscore the significance of these compounds in developing materials with specific optical properties for sensing and imaging applications (Hagimori et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

2-Fluoro-5-methoxypyridine is a type of fluoropyridine, a class of compounds known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines in general are known to interact with various biological targets due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that this compound may interact with its targets in a unique manner, potentially leading to different biochemical outcomes.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . This suggests that this compound may influence a range of biochemical pathways, potentially leading to diverse downstream effects.

Result of Action

Given the compound’s potential role as an imaging agent , it may be involved in visualizing certain biological processes or structures at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Fluoro-5-methoxypyridine are largely influenced by the presence of the fluorine atom. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues

Molecular Mechanism

Fluoropyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZQZUAJEWXGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597010 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136888-79-4 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

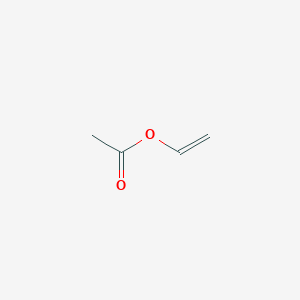

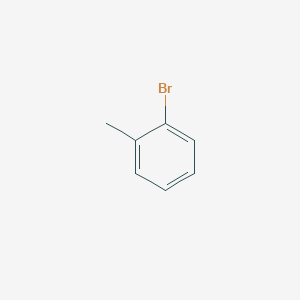

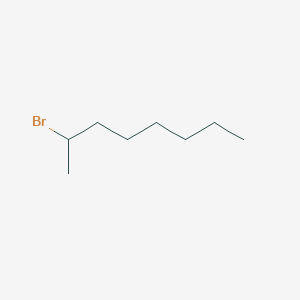

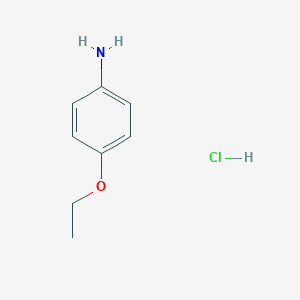

Synthesis routes and methods I

Procedure details

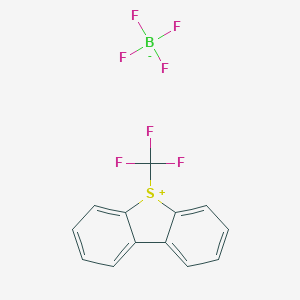

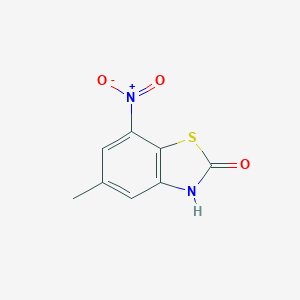

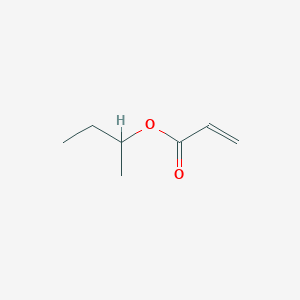

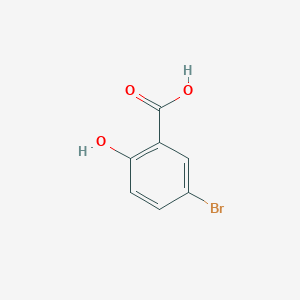

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)

![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)